molecular formula C10H11FO4 B14771057 3-Ethoxy-2-fluoro-4-methoxybenzoic acid

3-Ethoxy-2-fluoro-4-methoxybenzoic acid

Katalognummer: B14771057
Molekulargewicht: 214.19 g/mol
InChI-Schlüssel: SIJKXLGIDSQFAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-2-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C10H11FO4 It is a derivative of benzoic acid, featuring ethoxy, fluoro, and methoxy substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-fluoro-4-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzoic acid.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-2-fluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluoro substituent on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like DMF or DMSO.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used, and the reaction is performed under reflux conditions.

    Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.

Major Products

    Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the fluoro group.

    Esterification: Ester derivatives of this compound.

    Reduction: Alcohol derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-2-fluoro-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-2-fluoro-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The fluoro and methoxy groups can enhance the compound’s binding affinity to target molecules, while the ethoxy group can modulate its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Lacks the ethoxy group, which can affect its reactivity and applications.

    2-Fluoro-4-methoxybenzoic acid: Similar structure but different substitution pattern, leading to variations in chemical behavior.

    3-Ethoxy-4-methoxybenzoic acid: Lacks the fluoro group, which can influence its reactivity in nucleophilic aromatic substitution reactions.

Uniqueness

3-Ethoxy-2-fluoro-4-methoxybenzoic acid is unique due to the combination of ethoxy, fluoro, and methoxy groups on the benzene ring. This unique substitution pattern imparts specific chemical properties, making it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C10H11FO4

Molekulargewicht

214.19 g/mol

IUPAC-Name

3-ethoxy-2-fluoro-4-methoxybenzoic acid

InChI

InChI=1S/C10H11FO4/c1-3-15-9-7(14-2)5-4-6(8(9)11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI-Schlüssel

SIJKXLGIDSQFAL-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1F)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.